4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNZMVQPFVGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 4 Bromo 1h Pyrrolo 3,2 C Pyridin 3 Amine
Reactivity of the Bromine Atom at Position 4
The bromine atom at the C-4 position of the pyrrolo[3,2-c]pyridine core is a key handle for introducing molecular complexity. Its reactivity is primarily dictated by its location on an electron-deficient pyridine (B92270) ring, which facilitates both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine at C-4 serves as an excellent electrophilic partner. The Suzuki-Miyaura coupling, in particular, has been successfully applied to the analogous 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold to introduce various aryl and heteroaryl moieties. nih.gov This reaction typically involves the use of a palladium catalyst, a base, and a boronic acid or ester coupling partner. nih.gov
A representative procedure for a Suzuki coupling on this scaffold involves reacting the bromo-pyrrolopyridine with a substituted phenylboronic acid in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃). nih.gov The reaction is commonly carried out in a mixture of solvents like 1,4-dioxane and water under thermal or microwave conditions. nih.gov While the Heck reaction, which couples aryl halides with alkenes, is another prominent palladium-catalyzed C-C bond-forming reaction, specific examples on the 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine core are less commonly documented, though the principle remains applicable.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling on a Bromo-pyrrolo[3,2-c]pyridine Scaffold
| Component | Example Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle | nih.gov |
| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid | nih.gov |
| Solvent | 1,4-Dioxane / Water | Solubilizes reactants | nih.gov |
| Coupling Partner | Arylboronic Acid | Source of the new aryl group | nih.gov |
| Conditions | Microwave irradiation, 125 °C | Provides energy for the reaction | nih.gov |
Nucleophilic Aromatic Substitution Reactions
The pyridine ring is inherently electron-deficient, which activates positions ortho and para to the ring nitrogen for nucleophilic aromatic substitution (SNAr). The bromine atom at C-4 is in a para position relative to the pyridine nitrogen (N-5), making it susceptible to displacement by strong nucleophiles.
The mechanism involves the attack of a nucleophile on the C-4 carbon, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with one key resonance structure placing the negative charge on the electronegative pyridine nitrogen atom. This stabilization of the intermediate lowers the activation energy for the reaction, facilitating the subsequent loss of the bromide leaving group and the formation of the substituted product. This intrinsic reactivity allows for the direct introduction of nucleophiles like alkoxides, thiolates, and amines, providing a pathway to derivatives that may be inaccessible through cross-coupling methods.
Amination and Amidation Reactions
The introduction of nitrogen-based substituents at the C-4 position can be achieved via palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds between the aryl bromide and a wide variety of primary and secondary amines.
For related 3-halo-2-aminopyridine substrates, successful C-N cross-coupling presents challenges due to the potential for the substrate's amino groups to chelate the palladium catalyst, thereby inhibiting the reaction. However, the use of specialized ligand systems, such as RuPhos and BrettPhos, in combination with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), has proven effective in overcoming these challenges. For the amidation of related bromo-heterocycles, catalyst systems comprising a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a specialized ligand such as Xantphos are often employed with bases like sodium tert-butoxide (t-BuONa).
Table 2: Catalyst Systems for Palladium-Catalyzed C-N Coupling on Related Aromatic Amines
| Reaction Type | Amine Source | Catalyst/Ligand System | Base | Reference |
|---|---|---|---|---|
| Amination | Primary/Secondary Amines | RuPhos or BrettPhos Precatalysts | LiHMDS |
| Amidation | Amides | Pd₂(dba)₃ / Xantphos | t-BuONa | |
Transformations Involving the C-3 Amine Group
The primary amine at the C-3 position on the pyrrole (B145914) ring is a versatile functional group that readily undergoes reactions typical of aromatic amines, such as acylation, sulfonylation, alkylation, and arylation.
Acylation and Sulfonylation for Amide Formation
The C-3 amine can be easily acylated to form amides using standard reagents like acid chlorides or anhydrides. For instance, reacting a similar aminopyridine with an anhydride in a suitable solvent provides the corresponding acetamide in high yield. This transformation is useful for modifying the electronic properties of the molecule or for installing a protecting group.
Similarly, sulfonylation of the amine group to form sulfonamides is readily achieved by treatment with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. The reaction of 3-aminopyridine with benzenesulfonyl chloride in the presence of aqueous sodium carbonate is a representative example of this transformation, furnishing the N-pyridin-3-yl-benzenesulfonamide. researchgate.net
Alkylation and Arylation of the Amine Nitrogen
Direct N-alkylation of the C-3 amine can be accomplished through various methods. A facile method for N-monoalkylation of aminopyridines involves reductive amination, where the amine is treated with a carboxylic acid and a reducing agent like sodium borohydride. researchgate.net This approach provides the corresponding secondary amine under mild conditions and in good yields. researchgate.net
N-arylation of the amine can be achieved through transition metal-catalyzed cross-coupling reactions. While palladium catalysis is common, copper-catalyzed methods, often referred to as Ullmann-type reactions, are also effective for forming C-N bonds. A copper-catalyzed N-arylation of a related 3-amino-pyrazolo[3,4-b]pyridine with various arylboronic acids has been demonstrated to proceed efficiently at ambient temperature, providing a direct route to N-aryl derivatives. researchgate.net
Role as a Nucleophilic Center
The primary nucleophilic center in this compound is the 3-amino group. The lone pair of electrons on the nitrogen atom of this primary amine is available for donation to electrophiles, enabling its participation in various nucleophilic substitution and addition reactions. The reactivity of this amino group is influenced by the electronic properties of the fused heterocyclic ring system.
In a related study on the reactivity of 3-aminopyrrole, it was demonstrated that the 3-amino group readily reacts with chloropyrimidines, leading to the formation of pyrroloaminopyrimidines. This reaction proceeds via nucleophilic aromatic substitution, where the amino group displaces the chloro substituent on the pyrimidine (B1678525) ring. The study highlighted that the reaction occurs exclusively at the 3-amino group. researchgate.net This provides a strong indication that the 3-amino group of this compound would similarly serve as a potent nucleophile in reactions with suitable electrophiles, such as alkyl halides, acyl chlorides, and other activated systems.
The nucleophilicity of the 3-amino group can be modulated by the reaction conditions. Under acidic conditions, the amine can be protonated, reducing its nucleophilicity. Conversely, in the presence of a base, the amine remains in its neutral, more nucleophilic form.
Modifications of the Pyrrole Nitrogen (N-1)
The pyrrole nitrogen (N-1) of the 1H-pyrrolo[3,2-c]pyridine core is another key site for chemical modification. The hydrogen atom on this nitrogen can be substituted with a variety of functional groups through alkylation, acylation, and the use of protecting groups. These modifications can significantly alter the compound's physical, chemical, and biological properties.
N-alkylation and N-acylation introduce alkyl or acyl groups, respectively, onto the pyrrole nitrogen. These reactions typically proceed by deprotonation of the N-1 position with a suitable base to form a nucleophilic anion, which then reacts with an alkylating or acylating agent.
A recent study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated a successful N-arylation strategy. In this work, 6-bromo-1H-pyrrolo[3,2-c]pyridine was reacted with 3,4,5-trimethoxyphenylboronic acid in the presence of potassium carbonate, pyridine, and copper(II) acetate to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. nih.gov This Chan-Lam coupling reaction illustrates a method for introducing an aryl substituent at the N-1 position.
While not on the exact same isomer, the N-sulfonylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine with trifluoromethanesulfonic anhydride in the presence of pyridine provides another example of N-functionalization. uni-muenchen.de This suggests that similar acylation strategies could be applied to the N-1 position of this compound.
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the N-1 position to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
In the development of inhibitors for the mitotic kinase Monopolar Spindle 1 (MPS1), a tert-butyloxycarbonyl (Boc) protecting group was employed at the N-1 position of a 1H-pyrrolo[3,2-c]pyridine scaffold. This strategy was implemented because it was observed that subsequent palladium-mediated displacement of a bromo substituent was low-yielding when the N-1 position was unprotected. nih.gov The introduction of the Boc group improved the efficiency of the subsequent reaction, highlighting the importance of N-1 protection in the synthesis of complex pyrrolopyridine derivatives.
Another commonly used protecting group for similar heterocyclic systems is the trimethylsilylethoxymethyl (SEM) group. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, masking of the pyrrole nitrogen was found to be essential for the success of a Buchwald–Hartwig amination reaction. nih.gov
| Protecting Group | Reagents for Introduction | Reagents for Removal |
| tert-butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)2O, base (e.g., DMAP) | Strong acid (e.g., TFA, HCl) |
| Trimethylsilylethoxymethyl (SEM) | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF) or acid |
Functional Group Interconversions on the Pyrrolo[3,2-c]pyridine Core
Functional group interconversions (FGIs) are essential for elaborating the this compound core into more complex molecules. The bromo and amino groups are particularly amenable to such transformations.
The bromine atom at the C-4 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. For instance, a 2024 study detailed the use of a Suzuki cross-coupling reaction to functionalize the 6-bromo position of a 1H-pyrrolo[3,2-c]pyridine derivative. The reaction of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various substituted phenylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K2CO3) successfully yielded a series of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.govsemanticscholar.org This demonstrates the utility of palladium-catalyzed cross-coupling for modifying the pyridine portion of the scaffold.
Similarly, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate was employed, followed by a Buchwald–Hartwig amination at the C-4 position. nih.gov These examples on related isomers suggest that the 4-bromo group of the target compound could undergo similar transformations, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide array of substituents.
The 3-amino group can also be a site for functional group interconversions. For example, it can be converted to other nitrogen-containing functional groups or be used to direct further reactions on the pyrrole ring.
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-Br to C-Aryl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-Br to C-N |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-Br to C-Alkyne |
Biological Evaluation in Preclinical Models and Mechanistic Studies
General Principles of Biological Activity Screening for Pyrrolopyridine Scaffolds
The 1H-pyrrolo[3,2-c]pyridine core is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of nucleic acids and signaling molecules like ATP. This resemblance allows derivatives to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases. nih.govsemanticscholar.org Consequently, the primary screening strategy for this class of compounds involves targeting enzymes implicated in diseases like cancer.
The screening process typically begins with in vitro enzymatic assays to determine the direct inhibitory effect of a compound on a purified target enzyme. reactionbiology.com Compounds showing high potency in these initial screens are then subjected to a battery of cell-based assays. These assays evaluate the compound's ability to affect cellular processes in a more physiologically relevant context, assessing endpoints such as the inhibition of cell proliferation (antiproliferative activity), the induction of programmed cell death (apoptosis), and the halting of the cell division cycle. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies are conducted in parallel, where systematic modifications to the scaffold's substituents are made to optimize potency, selectivity, and drug-like properties. acs.orgmdpi.com
Enzyme Inhibition Studies of 1H-Pyrrolo[3,2-c]pyridine Derivatives
The 1H-pyrrolo[3,2-c]pyridine framework has proven to be a versatile template for the development of potent kinase inhibitors.
Monopolar Spindle 1 (MPS1) Kinase: Research has identified 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of MPS1, a key kinase in the spindle assembly checkpoint overexpressed in many cancers. acs.orgnih.gov A high-throughput screening (HTS) of a kinase-focused library identified compound 8 as a potent, albeit non-selective, inhibitor of MPS1 with a half-maximal inhibitory concentration (IC₅₀) of 0.025 µM. acs.org Through a structure-based design program, this initial hit was optimized to yield compound 65 (CCT251455) , a highly potent and selective MPS1 inhibitor. acs.org
Fibroblast Growth Factor Receptor (FGFR): While FGFR was noted as a potential target, extensive research primarily associates potent FGFR inhibition with the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, not the 1H-pyrrolo[3,2-c]pyridine core. For instance, derivatives of the pyrrolo[2,3-b] isomer have been optimized to yield potent pan-FGFR inhibitors, with compound 4h from this series showing IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov This highlights how subtle changes in the core scaffold's nitrogen placement can significantly alter target specificity.
Spleen Tyrosine Kinase (SYK): In the reviewed scientific literature, there is no prominent mention of potent and selective inhibition of Spleen Tyrosine Kinase (SYK) by derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold.
Table 1: In Vitro Enzymatic Potency of 1H-Pyrrolo[3,2-c]pyridine Derivatives against MPS1
| Compound | Target Kinase | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|---|
| 8 | MPS1 | 0.025 | Initial HTS hit, poor selectivity. | acs.org |
| 8 | CDK2 | 0.043 | Off-target activity. | acs.org |
| 65 (CCT251455) | MPS1 | <0.008 | Optimized, highly potent and selective inhibitor. | acs.org |
The development of potent MPS1 inhibitors was heavily guided by structure-based design. acs.org X-ray crystallography revealed the binding mode of the initial hit, compound 8 , within the ATP-binding pocket of MPS1. This structural information enabled a rational optimization strategy. acs.org Subsequent analysis of the highly selective compound 65 (CCT251455) showed that it stabilizes an inactive conformation of MPS1, where the enzyme's activation loop is arranged in a manner that is incompatible with the binding of both ATP and its substrate. nih.govacs.org This demonstrates a sophisticated mechanism of inhibition beyond simple competitive antagonism at the ATP site.
FMS Kinase (CSF-1R): The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R), a receptor tyrosine kinase overexpressed in various cancers and inflammatory diseases. nih.gov A study of eighteen diarylamide and diarylurea derivatives identified compounds 1e and 1r as the most potent FMS inhibitors, with IC₅₀ values of 60 nM and 30 nM, respectively. tandfonline.comresearchgate.net Compound 1r was found to be over 33 times more selective for FMS than for other kinases like FLT3 and c-MET in a panel of 40 kinases. nih.govresearchgate.net
Tubulin: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govtandfonline.com Compound 10t , which incorporates an indolyl moiety, was identified as the most effective in this series, potently inhibiting tubulin polymerization at low micromolar concentrations. nih.govnih.gov This activity disrupts microtubule dynamics, a critical process for cell division, leading to anticancer effects. Molecular modeling studies suggest that compound 10t binds at the colchicine site, forming key hydrogen bonds with the amino acid residues Thrα179 and Asnβ349 of tubulin. nih.govsemanticscholar.org
Table 2: In Vitro Potency of 1H-Pyrrolo[3,2-c]pyridine Derivatives Against Other Enzymes
| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| 1r | FMS Kinase | 30 | ATP-competitive inhibition | tandfonline.comresearchgate.net |
| 1e | FMS Kinase | 60 | ATP-competitive inhibition | tandfonline.comresearchgate.net |
| KIST101029 | FMS Kinase | 96 | ATP-competitive inhibition | tandfonline.comresearchgate.net |
| 10t | Tubulin | N/A¹ | Inhibition of polymerization | nih.govresearchgate.net |
¹Potency measured by inhibition of tubulin polymerization at 3 µM and 5 µM, not a direct IC₅₀ value.
Kinase Inhibition (e.g., MPS1, FGFR, SYK)
Cellular Activity in In Vitro Biological Models
The enzymatic inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives translates effectively into cellular activity, primarily demonstrating potent antiproliferative effects across a range of human cancer cell lines.
Derivatives developed as FMS kinase inhibitors show strong antiproliferative activity. Compound 1r was potent against panels of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govtandfonline.com It also displayed a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts. nih.gov Furthermore, its ability to inhibit CSF-1-induced growth of bone marrow-derived macrophages (BMDM) with an IC₅₀ of 84 nM points to potential anti-inflammatory applications. nih.govresearchgate.net
The tubulin inhibitor 10t exhibited potent antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 0.12 µM, 0.15 µM, and 0.21 µM, respectively. nih.govsemanticscholar.org Mechanistic studies in cells confirmed that its activity stems from the disruption of microtubule dynamics, leading to a significant arrest of cancer cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. nih.govresearchgate.net
The optimized MPS1 inhibitor 65 (CCT251455) demonstrated excellent translation from enzymatic to cellular assays. It inhibited MPS1 autophosphorylation in HCT116 colon cancer cells with an IC₅₀ of 0.04 µM and suppressed the growth of these cells with a GI₅₀ (concentration for 50% growth inhibition) of 0.16 µM. acs.org
Table 3: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Lines
| Compound | Target(s) | Cell Line | Assay | Potency (µM) | Reference |
|---|---|---|---|---|---|
| 8g | Not specified | A375P (Melanoma) | IC₅₀ | Nanomolar range | nih.gov |
| 9d | Not specified | A375P (Melanoma) | IC₅₀ | Nanomolar range | nih.gov |
| 10t | Tubulin | HeLa (Cervical) | IC₅₀ | 0.12 | nih.govsemanticscholar.org |
| 10t | Tubulin | SGC-7901 (Gastric) | IC₅₀ | 0.15 | nih.govsemanticscholar.org |
| 10t | Tubulin | MCF-7 (Breast) | IC₅₀ | 0.21 | nih.govsemanticscholar.org |
| 65 (CCT251455) | MPS1 | HCT116 (Colon) | GI₅₀ | 0.16 | acs.org |
| 1r | FMS Kinase | Ovarian, Prostate, Breast Cancer Panel | IC₅₀ | 0.15 - 1.78 | nih.govtandfonline.com |
Table of Mentioned Compounds
| Compound Name/Number | Chemical Name/Description |
|---|---|
| 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine | The subject compound, a synthetic intermediate. |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | A key synthetic intermediate for active derivatives. |
| Compound 8 | An HTS hit and non-selective 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitor. |
| Compound 65 (CCT251455) | A potent and selective 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitor. |
| Compound 4h (pyrrolo[2,3-b]pyridine) | A potent pan-FGFR inhibitor based on an isomeric scaffold. |
| Compound 1e | A diarylamide 1H-pyrrolo[3,2-c]pyridine derivative and potent FMS kinase inhibitor. |
| Compound 1r | A diarylamide 1H-pyrrolo[3,2-c]pyridine derivative and potent, selective FMS kinase inhibitor. |
| KIST101029 | A lead compound and FMS kinase inhibitor with a 1H-pyrrolo[3,2-c]pyridine scaffold. |
| Compound 10t | A 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative and potent tubulin polymerization inhibitor. |
| Compound 8g | A diarylurea 1H-pyrrolo[3,2-c]pyridine derivative with potent antiproliferative activity against melanoma. |
| Compound 9d | A diarylamide 1H-pyrrolo[3,2-c]pyridine derivative with potent antiproliferative activity against melanoma. |
| Sorafenib | A multi-kinase inhibitor used as a reference compound. |
| Vemurafenib | A BRAF kinase inhibitor used as a reference compound. |
| Combretastatin A-4 (CA-4) | A natural product and potent tubulin polymerization inhibitor. |
Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines (e.g., HeLa, MCF-7, SGC-7901, 4T1)
A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been synthesized and evaluated for their antitumor activities. nih.govsemanticscholar.org The majority of these compounds demonstrated moderate to excellent antiproliferative effects against several human cancer cell lines. nih.govsemanticscholar.org One of the most effective compounds, designated as 10t , which features an indolyl group, showed potent activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.gov This suggests that using a rigid 1H-pyrrolo[3,2-c]pyridine structure is a viable strategy for maintaining strong antiproliferative activity. nih.govsemanticscholar.org
Another study focused on a different series of pyrrolo[3,2-c]pyridine derivatives, identifying compound 1r as a potent agent. nih.gov This compound was tested against a panel of cancer cell lines and showed IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov It also displayed a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts. nih.gov
Furthermore, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have also been investigated. nih.gov Compound 4h from this series was found to inhibit the proliferation of the 4T1 breast cancer cell line. nih.gov
Table 1: Antiproliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines
| Compound/Derivative Series | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 10t (1H-pyrrolo[3,2-c]pyridine derivative) | HeLa | 0.12 µM | nih.gov |
| SGC-7901 | 0.15 µM | nih.gov | |
| MCF-7 | 0.21 µM | nih.gov | |
| 1r (pyrrolo[3,2-c]pyridine derivative) | Ovarian, Prostate, Breast Cancer Lines | 0.15 - 1.78 µM | nih.gov |
| 4h (1H-pyrrolo[2,3-b]pyridine derivative) | 4T1 | Inhibits Proliferation | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation in Cellular Systems
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells. nih.govsemanticscholar.orgresearchgate.net The potent derivative 10t was observed to cause significant apoptosis in HeLa cells. nih.govsemanticscholar.orgresearchgate.net
Cell cycle analysis using flow cytometry revealed that these compounds typically arrest tumor cells in the G2/M phase of the cell cycle. semanticscholar.org When HeLa cells were treated with compound 10t at concentrations corresponding to its IC₅₀, twice its IC₅₀, and three times its IC₅₀, the percentage of cells in the G2/M phase increased to 9.6%, 40.6%, and 67.3%, respectively, compared to 3.8% in untreated control cells. semanticscholar.org This dose-dependent increase in G2/M arrest indicates a significant disruption of mitosis. semanticscholar.orgresearchgate.net Similarly, a derivative from the related 1H-pyrrolo[2,3-b]pyridine class, compound 4h , also induced apoptosis in 4T1 breast cancer cells. nih.gov
Table 2: Effect of Compound 10t on HeLa Cell Cycle Distribution
| Treatment Group | % Cells in G2/M Phase | Reference |
|---|---|---|
| Control (0.1% DMSO) | 3.8% | semanticscholar.org |
| 10t (1 x IC₅₀) | 9.6% | semanticscholar.org |
| 10t (2 x IC₅₀) | 40.6% | semanticscholar.org |
| 10t (3 x IC₅₀) | 67.3% | semanticscholar.org |
Inhibition of Cell Migration and Invasion in In Vitro Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Studies on a related pyrrolopyridine isomer, 1H-pyrrolo[2,3-b]pyridine, have demonstrated inhibitory effects on these processes. nih.gov In particular, compound 4h was shown to significantly inhibit both the migration and invasion of 4T1 breast cancer cells in laboratory assays. nih.gov These in vitro assessments often utilize methods like the wound healing (or scratch) assay and the Transwell invasion assay. nih.govspringernature.com The Transwell assay measures the ability of cells to move through a porous membrane, sometimes coated with an extracellular matrix like Matrigel to simulate tissue barriers, towards a chemoattractant. nih.govnih.gov
Microtubule Dynamics Disruption and Colchicine-Binding Site Interactions
Microtubules are essential components of the cellular skeleton and play a critical role in cell division. nih.govsemanticscholar.org Drugs that interfere with microtubule dynamics are often potent anticancer agents. nih.govsemanticscholar.org A series of 1H-pyrrolo[3,2-c]pyridine derivatives were specifically designed to act as inhibitors that bind to the colchicine-binding site on tubulin, the protein that forms microtubules. nih.govsemanticscholar.orgresearchgate.net
The lead compound, 10t , was found to potently inhibit the polymerization of tubulin. nih.govsemanticscholar.org Immunostaining experiments further revealed that at a concentration of 0.12 µM, compound 10t remarkably disrupted the microtubule network within cells. nih.govsemanticscholar.orgresearchgate.net Molecular modeling studies support these findings, suggesting that 10t fits into the colchicine-binding site and forms hydrogen bonds with key amino acid residues, such as Thrα179 and Asnβ349. nih.govsemanticscholar.org The colchicine-binding site is known to be sterically isolated from other important sites on tubulin, such as those for GTP and essential sulfhydryl groups. nih.gov
Impact on Key Cellular Signaling Pathways (e.g., FGFR signaling)
Cellular signaling pathways are crucial for cell growth and proliferation, and their abnormal activation is common in cancer. Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when abnormally activated, can drive tumor development. nih.govnih.gov Consequently, FGFRs are an attractive target for cancer therapy. nih.gov
While direct data on this compound is not available, studies on related pyrrolopyridine isomers have shown potent activity against these pathways. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. nih.gov Among them, compound 4h exhibited strong inhibitory activity with IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov
In addition, other pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit FMS kinase (also known as CSF-1R), another receptor tyrosine kinase implicated in cancer. nih.govnih.gov Compounds 1e and 1r were the most potent in a tested series, with IC₅₀ values of 60 nM and 30 nM, respectively, against FMS kinase. nih.gov
Broader Biological Activity Profiles of Pyrrolopyridine Derivatives (excluding clinical)
The pyrrolopyridine scaffold is a versatile structure found in various biologically active molecules. mdpi.comresearchgate.net Different isomers of this scaffold have been investigated for a wide range of pharmacological properties, including antimycobacterial, antiviral, and antidiabetic activities. researchgate.netnih.gov
Antimycobacterial Activity in In Vitro Models
Tuberculosis remains a significant global health issue, and new drugs are needed to combat the causative agent, Mycobacterium tuberculosis. nih.gov Pyrrolopyridine derivatives have emerged as a class of compounds with potential antimycobacterial effects. mdpi.comresearchgate.netnih.gov For instance, certain pyrrolo[3,4-c]pyridine derivatives have been studied for their activity against this bacterium. nih.gov One of the key targets for antituberculosis drugs is the enzyme enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids in the bacterial cell wall. nih.gov Some pyrrole (B145914) derivatives have demonstrated efficient antimycobacterial activity in in vitro tests, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL. nih.gov Additionally, researchers have explored pyridopyrimidine derivatives, identifying compounds through in silico methods that target the dUTPase enzyme in M. tuberculosis. nih.gov
Table of Mentioned Compounds
| Compound Name/Identifier | Chemical Class |
|---|---|
| 10t | 1H-pyrrolo[3,2-c]pyridine derivative |
| 1r | pyrrolo[3,2-c]pyridine derivative |
| 1e | pyrrolo[3,2-c]pyridine derivative |
| 4h | 1H-pyrrolo[2,3-b]pyridine derivative |
| Colchicine | Alkaloid, Tubulin inhibitor |
| Foretinib | c-Met and VEGFR2 inhibitor |
| Vemurafenib | BRAF enzyme inhibitor |
| Pexidartinib | CSF1R inhibitor |
| Isoniazid | Antituberculosis drug |
| Ethionamide | Antituberculosis drug |
Antiviral Activity in In Vitro Models
While direct antiviral studies on "this compound" are not extensively documented, research into the closely related pyrrolo[3,2-c]pyridin-4-amine (PPA) scaffold has demonstrated significant potential against influenza viruses. nih.gov A study focused on identifying new entry inhibitors for influenza A virus through high-throughput screening of a target-focused chemical library highlighted the promise of the PPA moiety. nih.goviaea.orgibs.re.kr
In this research, PPA compounds were found to exhibit broad-spectrum activity against multiple strains of influenza A and influenza B viruses. nih.gov The mechanism of this antiviral action was investigated through time-of-addition assays, which revealed that PPA derivatives act at the early stages of the viral infection cycle. nih.gov Further phenotypic analyses suggested that the antiviral effect is attributable to the interference with post-fusion events, specifically viral uncoating and the nuclear import of viral ribonucleoprotein complexes. nih.gov These findings position the pyrrolopyridinamine scaffold as a compelling starting point for the development of novel antiviral agents targeting influenza. nih.gov
Table 1: Antiviral Activity of Pyrrolopyridinamine (PPA) Analogs against Influenza Virus
| Compound Class | Virus Strain(s) | Mechanism of Action | Reference |
| Pyrrolo[3,2-c]pyridin-4-amine (PPA) | Influenza A, Influenza B | Inhibition of viral uncoating and nuclear import of viral ribonucleoproteins | nih.gov |
Note: This data is for the parent scaffold pyrrolo[3,2-c]pyridin-4-amine, not the specific bromo-amino derivative.
Antidiabetic Activity in In Vitro Models
The antidiabetic potential of the broader pyrrolopyridine class of compounds has been noted. For instance, derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been reported to possess antidiabetic properties. nih.gov However, specific in vitro studies detailing the antidiabetic activity of "this compound" or its close analogs are not extensively available in the current scientific literature. The investigation into related heterocyclic compounds, such as dichloroindolinones, has shown significant inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism, suggesting a potential avenue for future research into pyrrolopyridine derivatives. nih.gov
Effects on Locomotor Activity in Animal Models (e.g., sedative activity)
Table 2: Effect of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives on Locomotor Activity in Mice
| Compound Type | Test Model | Observed Effect | Reference |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Spontaneous locomotor activity | Significant inhibition | bohrium.comnih.gov |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Thiopental-induced sleep | Prolongation of sleep duration | bohrium.comnih.gov |
Note: This data is for a related but structurally different pyrrolopyridinone scaffold.
Analgesic Activity in Animal Models
The analgesic potential of pyrrolopyridine derivatives has been explored, primarily through studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione compounds. bohrium.comnih.gov These derivatives have demonstrated notable analgesic activity in various animal models of pain. bohrium.comnih.gov In the acetic acid-induced writhing test, a model for visceral pain, several of these imides were found to be more active than the standard non-steroidal anti-inflammatory drug (NSAID) aspirin, with some compounds exhibiting potency comparable to morphine. bohrium.comnih.gov However, in the hot plate test, a model for centrally mediated analgesia, the analgesic effects were less consistent, with only a subset of derivatives showing significant activity. nih.gov The strong performance in the writhing test suggests that the analgesic mechanism of these compounds may be related to the inhibition of inflammatory mediators. bohrium.com
Table 3: Analgesic Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
| Test Model | Compound Activity | Comparison | Reference |
| Acetic acid-induced writhing test | High activity | More potent than aspirin, some similar to morphine | bohrium.comnih.gov |
| Hot plate test | Variable activity | Some derivatives showed statistically significant effects | nih.gov |
Note: This data is for a related but structurally different pyrrolopyridinone scaffold.
Anti-inflammatory Properties in Preclinical Systems
While direct anti-inflammatory data for "this compound" is limited, research on related heterocyclic systems points to potential anti-inflammatory effects. For example, studies on pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models in rats. researchgate.net Some of these compounds exhibited anti-inflammatory effects comparable to the standard drug ibuprofen. researchgate.net The mechanism for some related pyrrolopyridinone derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. bohrium.com
Table 4: Anti-inflammatory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Type | Test Model | Observed Effect | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | Carrageenan-induced paw edema | Significant reduction in paw volume | researchgate.net |
Note: This data is for a related pyrrolopyrimidine scaffold.
Antimicrobial Properties in Preclinical Systems
The pyrrolo[3,2-c]pyridine scaffold has been investigated for its antimicrobial properties. researchgate.net A study on new pyrrolo[3,2-c]pyridine derivatives reported their synthesis and evaluation against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Among the tested compounds, some displayed promising antimicrobial activity. researchgate.net Furthermore, certain derivatives have been specifically evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net One compound, 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide, showed excellent activity against M. tuberculosis with low cytotoxicity. researchgate.net The broader class of pyrrole-containing compounds is known for its antibacterial potential, with structural features such as halogenation on the pyrrole ring often enhancing activity. nih.gov
Table 5: Antimicrobial Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound Derivative | Target Organism | Activity | Reference |
| Substituted pyrrolo[3,2-c]pyridines | Various bacteria and fungi | Promising antimicrobial activity | researchgate.net |
| 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide | Mycobacterium tuberculosis H37Rv | Excellent antimycobacterial activity (MIC <0.78 μg/mL) | researchgate.net |
Role in Chemical Biology and Preclinical Drug Discovery Research
4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine as a Lead Compound or Scaffold for Optimization
In drug discovery, a lead compound is a chemical starting point that exhibits a desired biological activity but may require extensive modification to enhance its potency, selectivity, and pharmacokinetic properties. The this compound structure is well-suited to serve as a scaffold for such optimization efforts. The pyrrolo[3,2-c]pyridine core provides a rigid, three-dimensional structure that can orient appended functional groups in a precise manner for optimal target engagement.
Research into derivatives of the pyrrolo[3,2-c]pyridine scaffold has demonstrated its potential in targeting various enzymes, particularly protein kinases, which are crucial regulators of cell function and are often implicated in diseases like cancer and inflammatory disorders. nih.gov For instance, a series of diarylamides and diarylureas built upon the pyrrolo[3,2-c]pyridine scaffold were investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation of macrophages and over-expressed in several cancers and inflammatory conditions like rheumatoid arthritis. nih.govnih.gov
In these studies, the core scaffold was systematically modified to explore structure-activity relationships (SAR). The bromine atom on a compound like this compound is particularly valuable, as it can be readily replaced using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of aryl or heteroaryl groups. The amine group offers another site for modification, such as acylation, to form amides or ureas, further expanding the chemical diversity and allowing fine-tuning of interactions with the target protein. nih.gov
One study identified compound 1r (see table below) as a potent and selective FMS kinase inhibitor, demonstrating that strategic substitution on the pyrrolo[3,2-c]pyridine core can lead to significant improvements in biological activity compared to an initial lead compound. nih.gov This highlights the utility of the scaffold in generating potent and selective inhibitors for therapeutic development.
| Compound | Substituents | FMS Kinase IC₅₀ (nM) |
|---|---|---|
| KIST101029 (Lead) | Diarylamide | 96 |
| 1e | Diarylamide with 3-trifluoromethylphenyl | 60 |
| 1r | Diarylamide with 4-morpholino-3-(trifluoromethyl)phenyl | 30 |
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Lead optimization often involves two key strategies: scaffold hopping and bioisosteric replacement. Scaffold hopping aims to identify novel core structures (scaffolds) that mimic the biological activity of a known lead but possess different intellectual property, physicochemical, or ADME (absorption, distribution, metabolism, and excretion) profiles. acs.org Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the molecule's characteristics without losing its desired biological activity. cambridgemedchemconsulting.com
The pyrrolo[3,2-c]pyridine system has been successfully employed in both strategies. For example, in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, a pyrrolo[3,2-c]pyridine derivative was synthesized as a "1-deaza" analogue of a lead pyrrolo[2,3-d]pyrimidine compound. acs.org This bioisosteric replacement of a nitrogen atom with a carbon atom in the pyrimidine (B1678525) ring to form the pyridine (B92270) ring of the pyrrolo[3,2-c]pyridine scaffold was well-tolerated and maintained potent inhibitory activity. acs.org
Similarly, scaffold hopping from a known AKT kinase inhibitor, AT-7867, was used as a starting point to develop novel inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). acs.org This demonstrates that known kinase inhibitor scaffolds can be "hopped" to find new ones with different selectivity profiles. A functionalized building block like this compound could be a valuable asset in such a scaffold hopping campaign to generate a library of new potential kinase inhibitors.
Furthermore, the individual functional groups on this compound lend themselves to bioisosteric replacements. The amine group, for instance, is a classical bioisostere of a hydroxyl group, capable of mimicking its hydrogen bonding properties. estranky.sk The pyridine ring itself is often used as a bioisosteric replacement for a benzene (B151609) ring to introduce a hydrogen bond acceptor, alter basicity, and improve aqueous solubility. mdpi.com
Development of Chemical Probes for Target Identification and Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target. They are indispensable tools in chemical biology for validating the role of a target in disease and for identifying new therapeutic pathways. nih.gov A high-quality chemical probe must be potent, selective, and suitable for use in cellular assays.
A molecule like this compound serves as an excellent starting point for the synthesis of chemical probes. The development of a probe often requires the attachment of a linker arm, which can then be connected to a reporter tag (like a fluorescent dye or biotin) or an affinity resin for pull-down experiments. The amine and bromo functionalities on the scaffold provide orthogonal handles for such modifications without necessarily disrupting the core interactions with the target protein. nih.gov
For example, the amine group could be acylated with a linker containing a terminal alkyne or azide (B81097) group, allowing for subsequent "click chemistry" to attach a reporter molecule. Alternatively, the bromine atom could be used in a palladium-catalyzed coupling reaction to install a linker. The ability to systematically modify the scaffold allows for the creation of both the active probe and a crucial negative control—a structurally similar but biologically inactive molecule—which is essential for validating experimental results. nih.gov
Design Principles for Novel Bioactive Molecules based on the Pyrrolo[3,2-c]pyridine System
The design of new bioactive molecules based on the pyrrolo[3,2-c]pyridine system is guided by several key principles derived from extensive research.
Rigid Scaffold for Conformational Constraint : One of the most effective strategies in drug design is to use a rigid scaffold to "lock" a molecule into its bioactive conformation. The fused bicyclic structure of pyrrolo[3,2-c]pyridine serves this purpose well. In one notable example, this scaffold was used to replace a flexible cis-olefin bond in analogues of Combretastatin A-4 (CA-4), a potent anticancer agent that inhibits tubulin polymerization. nih.govresearchgate.net This substitution prevented isomerization to a less active form and maintained potent antiproliferative activity. nih.govresearchgate.net
Vectorial Exploration of Chemical Space : The different positions on the pyrrolo[3,2-c]pyridine ring system can be selectively functionalized to explore interactions with different pockets of a target's binding site. The bromine atom in this compound, for example, acts as a versatile synthetic handle. Studies on colchicine-binding site inhibitors showed that introducing various aryl groups at the 6-position of the scaffold via a bromo-intermediate led to a range of activities, with an indolyl moiety proving to be the most potent. nih.gov
Modulation of Physicochemical Properties : The inclusion of the pyridine nitrogen atom influences the molecule's properties, such as solubility and its ability to form hydrogen bonds, which are critical for target binding and pharmacokinetic behavior. mdpi.com The amine group on this compound further contributes to its polarity and hydrogen bonding capacity. mdpi.com
The successful application of these principles is demonstrated by the development of highly potent 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents.
| Compound | B-Ring Moiety (at C6) | HeLa | SGC-7901 | MCF-7 |
|---|---|---|---|---|
| 10a | Phenyl | 1.12 | 1.03 | 1.25 |
| 10h | 4-Methoxyphenyl | 0.56 | 0.61 | 0.48 |
| 10k | 4-Ethoxyphenyl | 0.41 | 0.52 | 0.39 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | N/A | 0.002 | 0.003 | 0.002 |
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry and the synthesis of compound libraries are powerful engines for drug discovery, enabling the rapid generation of thousands of related compounds for high-throughput screening. Functionalized heterocyclic cores like this compound are highly prized starting materials for these efforts.
The bromine atom is particularly advantageous for library synthesis, as it serves as a key functional group for palladium-catalyzed cross-coupling reactions. For example, the synthesis of a library of 6-aryl-1H-pyrrolo[3,2-c]pyridines was achieved by reacting a 6-bromo-pyrrolo[3,2-c]pyridine intermediate with a diverse panel of substituted phenylboronic acids in a Suzuki coupling reaction. nih.gov This approach allows for the systematic and efficient introduction of a wide array of substituents at a specific position on the scaffold, generating a library of compounds for biological evaluation.
In addition to parallel synthesis techniques, multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step. mdpi.comacs.org While specific MCRs involving this compound are not detailed, the general principles suggest its potential use. The amine functionality could participate as a nucleophile in reactions like the Ugi or Passerini reactions, incorporating the pyrrolo[3,2-c]pyridine core into a larger, more complex structure. The development of such MCRs would significantly accelerate the discovery of new bioactive agents based on this privileged scaffold. acs.org
Analytical and Spectroscopic Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine, both ¹H and ¹³C NMR would be required.
¹H NMR: The proton NMR spectrum would confirm the number and connectivity of hydrogen atoms. Based on data from related 1H-pyrrolo[3,2-c]pyridine derivatives, characteristic chemical shifts (δ) can be predicted. nih.gov For instance, protons on the pyridine (B92270) and pyrrole (B145914) rings typically appear in the aromatic region (δ 6.5-9.5 ppm). The N-H proton of the pyrrole ring and the -NH₂ protons of the amine group would likely appear as broad singlets, with their exact chemical shifts being concentration and solvent-dependent. nih.govsemanticscholar.org
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The number of unique carbon signals would correspond to the number of chemically non-equivalent carbon atoms. In derivatives of 1H-pyrrolo[3,2-c]pyridine, carbon atoms of the heterocyclic core resonate in the range of approximately 100-155 ppm. nih.govsemanticscholar.org The carbon atom attached to the bromine (C-4) would be significantly influenced by the halogen's electronegativity.
A recent study on 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine derivatives provided detailed NMR data, which serves as a valuable reference for predicting the spectral features of the target compound. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a 1,6-disubstituted 1H-pyrrolo[3,2-c]pyridine derivative (10a) nih.gov
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 9.10 (s, 1H), 8.08−7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41−7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) |
| ¹³C NMR | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 |
| Data for 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in CDCl₃. nih.gov |
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula.
Molecular Weight: The nominal mass of this compound (C₇H₆BrN₃) is approximately 211 g/mol . The monoisotopic mass is calculated to be 210.9745 Da. uni.lu
Isotopic Pattern: The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 mass units ([M]+ and [M+2]+), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation: Analysis of the fragmentation pattern can provide further structural information.
HRMS: HRMS provides a highly accurate mass measurement, which can confirm the elemental composition. For example, in the analysis of related 1H-pyrrolo[3,2-c]pyridine derivatives, the observed mass in HRMS analysis typically matches the calculated mass with an error of less than 5 ppm. nih.gov
Table 2: Predicted Mass Spectrometry Data for 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride uni.lu
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 211.98178 |
| [M+Na]⁺ | 233.96372 |
| [M-H]⁻ | 209.96722 |
| M refers to the free base 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine. uni.lu |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands would be expected in the region of 3200-3500 cm⁻¹. wpmucdn.com The pyrrole N-H stretch would also appear in this region, potentially overlapping with the amine signals.
C=C and C=N Vibrations: Aromatic ring stretching vibrations for the pyrrolopyridine system would be observed in the 1400-1650 cm⁻¹ region.
C-N and C-Br Vibrations: C-N stretching vibrations typically appear in the 1250-1350 cm⁻¹ range, while the C-Br stretch would be found in the fingerprint region at lower wavenumbers (typically below 800 cm⁻¹).
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC and UPLC are powerful techniques for both purification (preparative HPLC) and purity analysis (analytical HPLC/UPLC). For polar, basic compounds like pyrrolopyridines, reversed-phase chromatography is commonly used.
Stationary Phase: A C18 column is a common choice for reversed-phase separation. mdpi.com
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape and resolution for basic analytes. helixchrom.comhelixchrom.com
Detection: A UV detector is commonly used, as the aromatic pyrrolopyridine core is expected to be strongly UV-active. helixchrom.com
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. mdpi.com The purity of the final compound is typically determined by the peak area percentage in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable during reaction monitoring and for the final characterization of the product. It provides retention time data from the LC and mass-to-charge ratio data from the MS, simultaneously confirming the presence and identity of the target compound in a complex mixture. nih.govnih.gov General LC-MS methods for nitrogen-containing heterocycles often utilize an electrospray ionization (ESI) source in positive ion mode, which would readily protonate the basic nitrogen atoms of the pyrrolopyridine core. nih.gov
Elemental Analysis for Compound Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to support the compound's identity and purity. For C₇H₆BrN₃, the theoretical elemental composition would be a key verification parameter. In research on a related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the found values for C, H, and N were within ±0.1% of the calculated values, demonstrating the high purity of the sample. nih.gov
Table 3: Theoretical Elemental Composition of this compound (C₇H₆BrN₃)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 39.65 |
| Hydrogen (H) | 2.85 |
| Nitrogen (N) | 19.82 |
| Bromine (Br) | 37.68 |
Crystallographic Studies for Solid-State Structure Determination (if available for derivatives)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure is available for this compound itself, studies on derivatives of the isomeric pyrrolo[2,3-b]pyridine system offer insights into the potential solid-state packing and intermolecular interactions. researchgate.net
In the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of another. researchgate.net Similar hydrogen bonding interactions involving the pyrrole N-H, the pyridine nitrogen, and the 3-amino group would be expected to play a significant role in the crystal packing of this compound and its derivatives. These interactions influence the physical properties of the compound, such as its melting point and solubility.
Future Research Perspectives on 4 Bromo 1h Pyrrolo 3,2 C Pyridin 3 Amine and Its Derivatives
The 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine scaffold and its analogues represent a promising class of heterocyclic compounds, recognized as a "privileged structure" in medicinal chemistry. researchgate.net Derivatives have demonstrated significant potential as kinase inhibitors and microtubule-targeting anticancer agents. nih.govtandfonline.com The azaindole framework is a key component in numerous preclinical and clinical candidates, underscoring its therapeutic relevance. researchgate.netnih.gov As research progresses, several key areas offer exciting prospects for advancing the development of these compounds from promising leads to clinical realities.
Q & A
Q. What are the standard synthetic routes for 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine, and how can purity be optimized?
The synthesis typically involves bromination of a pyrrolopyridine precursor followed by functionalization. For example, bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, DMF as solvent) ensures regioselectivity at the 4-position . Subsequent steps may involve protecting/deprotecting the amine group to avoid side reactions. Purity optimization (>95%) is achieved via column chromatography or recrystallization, with moisture control (<0.5%) to prevent decomposition .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C4, amine at C3) and aromatic proton environments. For instance, downfield shifts in the amine proton (~δ 11–13 ppm) and coupling constants distinguish pyrrolo-pyridine core signals .
- LCMS/HRMS : To verify molecular weight (e.g., [M+H]+ = 214.03 for C₆H₅BrN₄) and detect impurities .
- FT-IR : Confirmation of NH₂ stretches (~3300–3500 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions for drug discovery?
The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups or amines, respectively. For example:
- Suzuki Coupling : Using Pd(OAc)₂/PPh₃ catalysts with arylboronic acids in EtOH/H₂O at 80°C yields biaryl derivatives for kinase inhibitor libraries .
- Regioselectivity Challenges : Competing reactivity at the C3 amine may require protection (e.g., Boc groups) before coupling .
Q. What are the structure-activity relationships (SAR) of this compound in kinase inhibition?
SAR studies reveal:
- The bromine atom enhances steric bulk, improving selectivity for kinases like FGFR by fitting into hydrophobic pockets .
- The C3 amine acts as a hydrogen bond donor, critical for binding ATP-binding domains. Substitution with electron-withdrawing groups (e.g., CN) reduces activity .
- Comparative studies with chloro/iodo analogs show bromine’s optimal balance of electronegativity and van der Waals interactions .
Q. How can computational modeling predict reactivity and regioselectivity in further functionalization?
Density functional theory (DFT) calculations assess:
- Electrophilic Aromatic Substitution (EAS) : Localized electron densities at C4 (brominated) vs. C7 positions guide predictions for nitration or sulfonation .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict susceptibility to nucleophilic/electrophilic attacks .
Q. What are the challenges in handling and stabilizing this compound under experimental conditions?
- Moisture Sensitivity : The amine group is prone to oxidation; storage under argon at −20°C is recommended .
- Thermal Decomposition : Degradation above 150°C necessitates low-temperature reactions (e.g., reflux in n-butanol <120°C) .
Methodological Guidance
Q. How to design a regioselective functionalization protocol for the pyrrolopyridine core?
- Protection Strategies : Use tert-butyloxycarbonyl (Boc) groups to block the C3 amine during bromination or cross-coupling .
- Directed Metalation : Employ LDA (lithium diisopropylamide) at −78°C in THF to deprotonate specific positions for halogenation .
Q. What in vitro assays validate its biological activity as a kinase inhibitor?
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., FGFR1–4, EGFR) using ADP-Glo™ assays to measure IC₅₀ values .
- Cell Viability Assays : Test derivatives in cancer cell lines (e.g., HCT-116, MCF-7) with Alamar Blue to correlate inhibition with cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
